Creatine Pyroglutamate

Description

Properties

Molecular Formula |

C9H16N4O5 |

|---|---|

Molecular Weight |

260.25 g/mol |

IUPAC Name |

2-[carbamimidoyl(methyl)amino]acetic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO3.C4H9N3O2/c7-4-2-1-3(6-4)5(8)9;1-7(4(5)6)2-3(8)9/h3H,1-2H2,(H,6,7)(H,8,9);2H2,1H3,(H3,5,6)(H,8,9)/t3-;/m0./s1 |

InChI Key |

PBFDKFLAOSYLOL-DFWYDOINSA-N |

Isomeric SMILES |

CN(CC(=O)O)C(=N)N.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Hypothesized Mechanism of Action of Creatine Pyroglutamate

A Whitepaper for Researchers and Drug Development Professionals

Disclaimer: Creatine Pyroglutamate is a novel compound with limited direct scientific literature. This guide presents a hypothesized mechanism of action based on the well-established roles of its constituent molecules, Creatine and Pyroglutamic Acid. The experimental protocols described herein are proposed as a framework for future research to validate these hypotheses.

Introduction

In the quest for novel therapeutic and performance-enhancing agents, the strategic combination of known bioactive molecules represents a promising frontier. This compound, a compound formed by linking creatine with pyroglutamic acid, exemplifies this approach. While creatine is renowned for its central role in cellular energy metabolism, particularly in tissues with high energy demands like muscle and brain, pyroglutamic acid is a less-studied but intriguing neuromodulator with potential nootropic effects.

This technical guide deconstructs the potential mechanism of action of this compound by first examining the independent functions of its components. It then proposes a synergistic mechanism, suggesting that this hybrid molecule could offer both enhanced bioavailability and a dual-action benefit on cognitive and physical performance. Finally, we provide a comprehensive experimental framework for researchers to rigorously test these hypotheses, from in vitro cellular assays to in vivo preclinical models.

Part 1: The Constituent Moieties - Established Mechanisms

Creatine: The Bioenergetic Core

Creatine is a naturally occurring compound that is fundamental to energy homeostasis in vertebrates.[1] Over 95% of the body's creatine is stored in skeletal muscle, with the remainder distributed in the brain, heart, and other high-energy tissues.[1][2] Its primary function is mediated through the Creatine Kinase/Phosphocreatine (CK/PCr) system.[3][4]

The CK/PCr System: This system acts as a rapid, high-capacity energy buffer.[3] In times of rest or high energy availability (e.g., within mitochondria), the enzyme creatine kinase (CK) catalyzes the phosphorylation of creatine by ATP to form phosphocreatine (PCr).[4][5][6] This PCr reservoir is significantly larger than the ATP pool. During periods of high energy demand, such as intense muscle contraction or neuronal firing, the reaction is reversed: PCr rapidly donates its phosphate group to ADP to regenerate ATP.[1][6][7] This process ensures a continuous supply of ATP, the cell's primary energy currency, delaying fatigue and sustaining function.[7][8]

-

In Muscle: The CK/PCr system is crucial for short bursts of high-intensity activity.[8][9] Creatine supplementation has been extensively shown to increase intramuscular PCr stores, leading to improvements in strength, power output, and muscle mass.[9][10]

-

In the Brain: The brain is an incredibly energy-intensive organ, consuming about 20% of the body's total energy at rest.[2][11] The CK/PCr system is vital for maintaining neuronal energy homeostasis.[3][12] Oral creatine supplementation has been shown to increase brain creatine levels, which may enhance cognitive functions like short-term memory and reasoning, especially in situations of metabolic stress such as sleep deprivation or aging.[11][13][14][15]

Creatine Transport: Creatine is taken up into cells against a concentration gradient by a specific Na+/Cl−-dependent creatine transporter protein, known as SLC6A8.[16][17][18][19][20] Mutations in the SLC6A8 gene lead to Creatine Transporter Deficiency, a severe neurological disorder characterized by intellectual disability and developmental delays, highlighting the critical importance of proper creatine transport into the brain.[16][17][21]

Pyroglutamic Acid: The Neuromodulatory Component

Pyroglutamic acid (PCA), also known as 5-oxoproline or pidolic acid, is a cyclized derivative of glutamic acid.[22] It is a natural metabolite in the gamma-glutamyl cycle, a key pathway for the synthesis and recycling of the major cellular antioxidant, glutathione.[22][23][24]

Nootropic and Neuromodulatory Potential: While less studied than creatine, PCA has demonstrated potential cognitive-enhancing effects.

-

Glutamatergic System Interaction: PCA is structurally related to glutamate, the primary excitatory neurotransmitter in the brain. Some studies suggest that L-PCA interacts with excitatory amino acid receptors, specifically the NMDA receptor, which is crucial for synaptic plasticity, learning, and memory.[25][26] This interaction may contribute to improved mental clarity and focus.[27]

-

Blood-Brain Barrier (BBB) Interaction: Intriguingly, pyroglutamate has been shown to stimulate the Na+-dependent transport of glutamate across the blood-brain barrier.[28] It may also play a role in regulating the transport of other amino acids, potentially influencing the brain's metabolic environment.[29][30]

-

Cognitive Enhancement in Preclinical and Clinical Models: Animal studies have shown that pyroglutamate can prevent experimentally induced amnesia.[25] In a placebo-controlled trial, high doses of pyroglutamate were found to improve performance in some cognitive tests in elderly individuals, possibly through effects on attention.[25]

Part 2: Proposed Mechanism of Action for this compound

We hypothesize that this compound functions as a synergistic, dual-action neuro-ergogenic agent. The proposed mechanism is built on two core pillars: enhanced bioavailability and complementary physiological actions.

The Bioavailability Hypothesis: A Potential Gateway to the Brain

A significant challenge in creatine supplementation for cognitive benefits is its transport across the blood-brain barrier (BBB). While oral creatine does increase brain levels, the uptake is less efficient than in skeletal muscle.[15] We propose that the pyroglutamate moiety may enhance the transport of creatine into the brain.

-

Rationale: The BBB is a highly selective barrier. Pyroglutamic acid's known interaction with BBB transport systems could potentially facilitate the passage of the linked creatine molecule.[28][29] By acting as a "carrier" or by favorably altering the physicochemical properties of the creatine molecule, this compound might achieve higher brain concentrations compared to standard creatine formulations.

The Synergistic Action Hypothesis: Powering and Tuning the Neuron

Beyond enhanced delivery, we propose that this compound exerts a complementary effect on neuronal function. While the creatine component provides the raw energy for neuronal activity, the pyroglutamate component may modulate the signaling pathways that govern that activity.

-

Increased Energy Supply: The creatine moiety is readily available to be phosphorylated by creatine kinase, bolstering the phosphocreatine pool within neurons.[4][12]

-

Sustained ATP Regeneration: This enlarged PCr reservoir provides rapid ATP regeneration during high metabolic demand (e.g., complex cognitive tasks, neuronal firing), maintaining cellular energy homeostasis.[14][31]

-

Glutamatergic Modulation: The pyroglutamate moiety, upon cleavage or as the intact molecule, may interact with and stimulate NMDA receptors, key components in learning and memory formation.[25][26]

-

Enhanced Cognitive Output: The combination of a robust energy supply (from creatine) and modulated excitatory signaling (from pyroglutamate) could lead to a synergistic improvement in cognitive performance, including enhanced memory, focus, and reduced mental fatigue.[2][13]

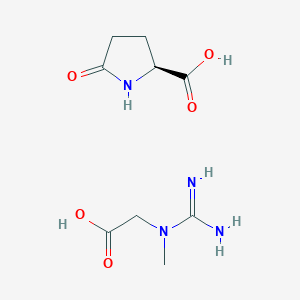

Caption: Proposed synergistic mechanism of this compound in a neuron.

Part 3: An Experimental Framework for Validation

To validate the hypothesized mechanisms of action, a structured, multi-tiered research approach is required.

In Vitro Assays: Cellular Mechanisms

-

Objective: To determine the effects of this compound on neuronal cell bioenergetics, creatine uptake, and viability compared to equimolar concentrations of Creatine Monohydrate and Sodium Pyroglutamate.

-

Cell Line: SH-SY5Y human neuroblastoma cell line (differentiated into a mature neuronal phenotype).

Experimental Workflow Diagram:

Caption: Workflow for in vitro validation of this compound's cellular effects.

Detailed Protocol: ATP Quantification Assay

-

Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well. Allow cells to adhere for 24 hours.

-

Treatment: Prepare stock solutions of test compounds. Treat cells with final concentrations ranging from 1 µM to 1 mM of this compound, Creatine Monohydrate, and Sodium Pyroglutamate. Include a vehicle-only control group.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

-

Lysis & Reagent Addition: Equilibrate the plate and luminescent ATP assay reagent to room temperature. Add the reagent according to the manufacturer's protocol, which lyses the cells and provides the necessary substrates for the luciferase reaction.

-

Signal Measurement: Shake the plate for 2 minutes to induce cell lysis. Measure luminescence using a plate reader.

-

Data Normalization: In a parallel plate, perform a protein quantification assay (e.g., BCA assay) to normalize ATP levels to total protein content per well.

Hypothetical Data Summary:

| Compound | EC50 for ATP Increase (µM) | Max ATP Increase (% of Control) |

| Creatine Monohydrate | 150 | 125% |

| Sodium Pyroglutamate | N/A | 102% |

| This compound | 75 | 140% |

In Vivo Preclinical Models: Pharmacokinetics and Efficacy

-

Objective: To assess the pharmacokinetics (PK), brain uptake, and behavioral effects of this compound in a rodent model (e.g., C57BL/6 mice).

-

Comparators: Vehicle, Creatine Monohydrate.

Pharmacokinetic Study:

-

Administer a single oral gavage dose of each compound.

-

Collect blood and brain tissue samples at multiple time points (e.g., 0, 30, 60, 120, 240 minutes).

-

Analyze creatine concentrations in plasma and brain homogenates using LC-MS/MS.

Hypothetical Pharmacokinetic Data:

| Compound | Brain Cmax (µmol/g tissue) | Brain AUC (µmol·h/g) | Brain/Plasma Ratio at Tmax |

| Creatine Monohydrate | 1.2 | 3.5 | 0.15 |

| This compound | 2.1 | 7.2 | 0.28 |

Behavioral Studies:

-

Spatial Learning & Memory (Morris Water Maze): Assess the ability of mice to learn and remember the location of a hidden platform in a pool of water.[32][33][34][35][36]

-

Motor Coordination & Endurance (Rotarod Test): Measure the time mice can remain on a rotating rod with accelerating speed.[37][38][39][40][41]

Detailed Protocol: Morris Water Maze

-

Apparatus: A circular pool (120 cm diameter) filled with opaque water (22-24°C). A hidden platform is submerged 1 cm below the surface. Visual cues are placed around the room.[33][36]

-

Acquisition Phase (5 days):

-

Conduct four trials per day for each mouse.

-

For each trial, gently place the mouse into the water at one of four quasi-random start positions.

-

Allow the mouse to swim for a maximum of 60 seconds to find the platform.

-

If the mouse fails to find the platform, guide it there.[34]

-

Allow the mouse to remain on the platform for 15 seconds.

-

Record the escape latency (time to find the platform) and path length using a video tracking system.

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Measure the time spent in the target quadrant where the platform was previously located.[33]

-

Hypothetical Behavioral Data:

| Treatment Group | Escape Latency (Day 5, seconds) | Time in Target Quadrant (Probe Trial, %) |

| Vehicle | 25.3 ± 3.1 | 30.1 ± 4.5 |

| Creatine Monohydrate | 19.8 ± 2.5 | 42.5 ± 5.1 |

| This compound | 15.1 ± 2.2 | 55.3 ± 4.8 |

Conclusion

The conceptual framework presented in this whitepaper posits that this compound is a promising compound with a dual-action mechanism. By potentially enhancing brain bioavailability and simultaneously delivering bioenergetic and neuromodulatory components, it may offer synergistic benefits for cognitive and physical performance. The proposed experimental protocols provide a clear and rigorous pathway for validating these hypotheses. Further research is warranted to elucidate the precise molecular interactions and to translate these preclinical findings into potential therapeutic or performance-enhancing applications for human health.

References

- Vertex AI Search. Creatine's Role in Cellular Energy Metabolism. Accessed January 8, 2026.

- Wikipedia.

- Avgerinos KI, et al. Effects of creatine supplementation on cognitive function of healthy individuals: A systematic review of randomized controlled trials. Exp Gerontol. 2018.

- Wikipedia. Creatine transporter defect. Accessed January 8, 2026.

- ResearchGate. Standard protocol for conducting the Morris Water Maze test. Accessed January 8, 2026.

- Dr.Oracle.

- Ultragenyx Patient Advocacy. Creatine Transporter Deficiency (CTD)

- Consensus. Mechanisms of creatine in skeletal muscle metabolism. Accessed January 8, 2026.

- BenchChem.

- Encyclopedia.pub.

- San Diego Instruments. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. Published July 18, 2023.

- Verywell Health.

- Psychology Today. Should You Take Creatine to Boost Your Brain?. Published November 16, 2023.

- HyugaLife. The Science Behind Creatine: How It Builds Muscle. Published August 14, 2024.

- University Hospitals. Can Creatine Boost Your Brainpower?. Published June 11, 2025.

- Healthline. Creatine 101: What Is It and What Does It Do? Plus Benefits and Risks. Published October 11, 2023.

- PubMed. Creatine Supplementation and Skeletal Muscle Metabolism for Building Muscle Mass- Review of the Potential Mechanisms of Action. Accessed January 8, 2026.

- MDPI. Effects of Creatine Supplementation on Brain Function and Health. Accessed January 8, 2026.

- Wikipedia. Pyroglutamic acid. Accessed January 8, 2026.

- protocols.io. Rotarod-Test for Mice. Published January 31, 2024.

- MMPC.org.

- IMPReSS - International Mouse Phenotyping Consortium. Rotarod Protocol. Accessed January 8, 2026.

- Frontiers. Creatine modulates cellular energy metabolism and protects against cancer cachexia-associated muscle wasting. Published December 6, 2022.

- PubMed Central. Morris water maze: procedures for assessing spatial and related forms of learning and memory. Accessed January 8, 2026.

- StatPearls - NCBI Bookshelf. Creatine Phosphokinase. Accessed January 8, 2026.

- Metabolic Support UK. Creatine Transporter Deficiency. Accessed January 8, 2026.

- MedlinePlus Genetics. SLC6A8 gene. Published June 1, 2015.

- Reddit. L-Pyroglutamic Acid : What are your thoughts? : r/Nootropics. Published April 9, 2020.

- ResearchGate. The creatine kinase/phosphocreatine system. Compartment-specific... Accessed January 8, 2026.

- MMPC. Rotarod. Published January 3, 2024.

- PubMed. Novel Corrector for Variants of SLC6A8: A Therapeutic Opportunity for Creatine Transporter Deficiency. Published November 15, 2024.

- Exercise & Sport Nutrition Lab. Metabolic Basis of Creatine in Health and Disease. Published July 1, 2021.

- Supplementary methods. Detailed behavioural protocols. Cued and Reference memory versions of Morris Water maze tests. Accessed January 8, 2026.

- Aligning Science Across Parkinson's. Rotarod-Test for Mice. Accessed January 8, 2026.

- DrugBank. L-Pyroglutamic Acid | Drug Information, Uses, Side Effects, Chemistry. Accessed January 8, 2026.

- PubMed. Pyroglutamate stimulates Na+ -dependent glutamate transport across the blood-brain barrier. Accessed January 8, 2026.

- PubMed Central.

- Wikipedia.

- Wikipedia.

- PubMed Central. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Published August 17, 2022.

- Rupa Health. Pyroglutamic Acid. Accessed January 8, 2026.

- PubMed Central. How Glutamate Is Managed by the Blood–Brain Barrier. Accessed January 8, 2026.

- PubMed Central. Molecular Mechanism of L-Pyroglutamic Acid Interaction with the Human Sour Receptor. Accessed January 8, 2026.

- PubMed Central.

- Hubei Prosperity Galaxy Chemical Co., Ltd. Boosting Brain Power: The Role of L-Pyroglutamic Acid in Cognitive Enhancement. Accessed January 8, 2026.

- PubMed. Investigations on the binding properties of the nootropic agent pyroglutamic acid. Accessed January 8, 2026.

- Reddit. L-pyroglutamic acid is useless, similar to just eating MSG : r/Nootropics. Published September 21, 2018.

- PubMed Central.

Sources

- 1. Creatine - Wikipedia [en.wikipedia.org]

- 2. Can Creatine Boost Your Brainpower? | University Hospitals [uhhospitals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Creatine Phosphokinase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Creatine kinase - Wikipedia [en.wikipedia.org]

- 6. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. hyugalife.com [hyugalife.com]

- 9. Creatine 101: What Is It and What Does It Do? Plus Benefits and Risks [healthline.com]

- 10. Creatine Supplementation and Skeletal Muscle Metabolism for Building Muscle Mass- Review of the Potential Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Should You Take Creatine to Boost Your Brain? | Psychology Today [psychologytoday.com]

- 12. Creatine's Role in Cellular Energy Metabolism – Creatine Gummies [creatinegummies.com]

- 13. Effects of creatine supplementation on cognitive function of healthy individuals: A systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. verywellhealth.com [verywellhealth.com]

- 15. mdpi.com [mdpi.com]

- 16. Creatine transporter defect - Wikipedia [en.wikipedia.org]

- 17. Creatine Transporter Deficiency (CTD) Information - Ultragenyx [ultrarareadvocacy.com]

- 18. metabolicsupportuk.org [metabolicsupportuk.org]

- 19. SLC6A8 gene: MedlinePlus Genetics [medlineplus.gov]

- 20. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]

- 21. Novel Corrector for Variants of SLC6A8: A Therapeutic Opportunity for Creatine Transporter Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 23. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 24. Pyroglutamic Acidemia: An Underrecognized and Underdiagnosed Cause of High Anion Gap Metabolic Acidosis - A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 25. reddit.com [reddit.com]

- 26. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. nbinno.com [nbinno.com]

- 28. Pyroglutamate stimulates Na+ -dependent glutamate transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. How Glutamate Is Managed by the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The blood-brain barrier and glutamate1 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. encyclopedia.pub [encyclopedia.pub]

- 32. researchgate.net [researchgate.net]

- 33. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 34. mmpc.org [mmpc.org]

- 35. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 36. jneurosci.org [jneurosci.org]

- 37. Rotarod-Test for Mice [protocols.io]

- 38. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 39. mmpc.org [mmpc.org]

- 40. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 41. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Properties of Creatine Pyroglutamate: Mechanisms, Validation, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The staggering complexity of neurodegenerative diseases necessitates the exploration of novel therapeutic agents that can address the multifaceted nature of neuronal demise. Creatine, a well-established bioenergetic and metabolic regulator, has demonstrated significant neuroprotective effects in numerous preclinical models.[1][2][3] This guide delves into a promising derivative, Creatine Pyroglutamate, a salt combining creatine with pyroglutamic acid. This modification is postulated to enhance creatine's inherent neuroprotective capabilities by improving its physicochemical properties and introducing synergistic cognitive-enhancing effects.[4] We will dissect the foundational neuroprotective mechanisms of creatine, including the maintenance of cellular energy homeostasis, attenuation of excitotoxicity, and mitigation of oxidative stress.[[“]][6] Subsequently, we will explore the specific contributions of the pyroglutamate moiety, focusing on its potential to improve blood-brain barrier permeability and cognitive function.[4] This document provides a robust theoretical framework and presents detailed experimental protocols for the rigorous validation of this compound's efficacy. It is designed to serve as a comprehensive resource for scientists dedicated to the discovery and development of next-generation neuroprotective therapeutics.

The Foundational Neuroprotection of Creatine

Creatine is a naturally occurring compound integral to cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like the brain and skeletal muscle.[2][7] Its neuroprotective properties are not confined to a single mechanism but rather a constellation of interconnected effects that bolster neuronal resilience against pathological stressors.

The Creatine-Phosphocreatine Bioenergetic Shuttle

The primary role of creatine is to function as a temporal and spatial energy buffer through the creatine kinase (CK)/phosphocreatine (PCr) system.[7][8] In mitochondria, CK phosphorylates creatine to PCr, effectively storing high-energy phosphate bonds. PCr then diffuses through the cytosol to sites of high energy consumption, where CK reverses the reaction to rapidly regenerate adenosine triphosphate (ATP) from adenosine diphosphate (ADP). This system is critical for maintaining ionic homeostasis, a process that consumes a substantial portion of neuronal ATP.[9] By ensuring a stable supply of ATP, creatine helps neurons withstand metabolic insults that would otherwise lead to ionic imbalance, depolarization, and cell death.[6][9]

Attenuation of Glutamate Excitotoxicity

Glutamate is the principal excitatory neurotransmitter in the central nervous system, but its excess can trigger a cascade of neurotoxic events. Creatine has demonstrated robust protection against glutamate-induced excitotoxicity through several mechanisms.[10][11] It helps maintain the ATP levels required for the efficient functioning of ion pumps (e.g., Na+/K+-ATPase) that restore ionic gradients after neuronal firing, thereby preventing prolonged depolarization.[9] Furthermore, some studies suggest creatine can directly modulate the N-Methyl-D-Aspartate (NMDA) receptor-mediated calcium response, which is a key initiator of the excitotoxic cascade.[12][13] By providing the necessary energy for synaptic glutamate uptake, creatine also helps reduce extracellular glutamate concentrations, further mitigating excitotoxicity.[14]

Mitigation of Oxidative and Nitrosative Stress

Mitochondrial dysfunction, a hallmark of many neurodegenerative diseases, leads to the overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][15] Creatine exhibits direct and indirect antioxidant properties.[16][17] While not a classical free radical scavenger, it reduces oxidative stress by stabilizing mitochondrial function and preventing the collapse of the mitochondrial membrane potential, a key event that triggers ROS production.[18][19] Studies have shown that creatine administration can decrease markers of oxidative damage, such as lipid peroxidation and oxidative DNA damage.[17][20] It can also prevent increases in nitric oxide (NO) production induced by glutamate or hydrogen peroxide, thereby reducing nitrosative stress.[10][11]

The this compound Advantage: A Synergistic Hypothesis

While highly effective, the therapeutic application of standard creatine monohydrate for neurological conditions faces a significant challenge: poor permeation across the blood-brain barrier (BBB).[21][22] The brain's creatine transporter (SLC6A8) is the primary means of uptake from the periphery, but this transport is limited.[23][24][25] this compound is a novel organic salt designed to overcome this limitation and potentially confer additional benefits.[4]

This salt combines creatine with pyroglutamic acid, a naturally occurring amino acid derivative of L-glutamic acid.[4] The core hypothesis is twofold:

-

Enhanced Bioavailability and BBB Penetration : Salt formation can improve the solubility and absorption characteristics of creatine.[4][21] More importantly, pyroglutamic acid is known to cross the BBB and is found in high concentrations in the brain, where it is believed to improve cognitive function.[4] It is postulated that by forming a salt, the pyroglutamate moiety may facilitate the transport of the entire molecule into the central nervous system.

-

Synergistic Neuroprotection and Cognitive Enhancement : The combination within a single molecule delivers both creatine's established neuroprotective and bioenergetic effects and pyroglutamic acid's purported cognition-enhancing activities. This could offer a dual-action therapeutic approach, simultaneously protecting neurons from degeneration and supporting cognitive processes.[4]

Experimental Framework for Validation

The theoretical advantages of this compound require rigorous experimental validation. The following protocols are designed as a self-validating system to test its neuroprotective efficacy, from basic cellular viability to mitochondrial function.

Workflow for In Vitro Efficacy Assessment

Sources

- 1. Creatine and Its Potential Therapeutic Value for Targeting Cellular Energy Impairment in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective effects of creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20080153897A1 - Creatine pyroglutamic acid salts and methods for their production and use in individuals - Google Patents [patents.google.com]

- 5. consensus.app [consensus.app]

- 6. The potential role of creatine supplementation in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Creatine supplementation and muscle-brain axis: a new possible mechanism? [frontiersin.org]

- 8. Effects of creatine supplementation on cognitive function of healthy individuals: A systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective effect of the energy precursor creatine against toxicity of glutamate and beta-amyloid in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Creatine affords protection against glutamate-induced nitrosative and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Creatine protects against excitoxicity in an in vitro model of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Creatine Protects against Excitoxicity in an In Vitro Model of Neurodegeneration | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. Creatine as a mitochondrial theranostic in predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mattioli1885journals.com [mattioli1885journals.com]

- 17. mattioli1885journals.com [mattioli1885journals.com]

- 18. Creatine Prevents the Structural and Functional Damage to Mitochondria in Myogenic, Oxidatively Stressed C2C12 Cells and Restores Their Differentiation Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Creatine and guanidinoacetate transport at blood-brain and blood-cerebrospinal fluid barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The blood-brain barrier creatine transporter is a major pathway for supplying creatine to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. biomedres.us [biomedres.us]

The Archetype of Cognitive Enhancement: A Technical Guide to Creatine Pyroglutamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of cognitive enhancement has led to the exploration of numerous compounds that can augment brain function. Among these, creatine has emerged as a promising agent due to its pivotal role in cellular energy metabolism. While creatine monohydrate has been the subject of extensive research, novel formulations such as Creatine Pyroglutamate are being investigated for potentially superior cognitive-enhancing effects. This technical guide provides an in-depth analysis of the scientific rationale behind this compound as a nootropic compound. It synthesizes the known neuroactive properties of its constituent molecules—creatine and pyroglutamic acid—and outlines a comprehensive framework for its preclinical and clinical evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing the field of cognitive science.

Introduction: The Energetic Brain and the Quest for Cognitive Augmentation

The human brain, representing a mere 2% of body weight, consumes an astounding 20% of the body's total energy. This high metabolic demand underscores the critical dependence of cognitive functions—such as memory, learning, and executive function—on a constant and efficient supply of adenosine triphosphate (ATP). Consequently, strategies aimed at enhancing cerebral bioenergetics represent a logical and promising avenue for cognitive enhancement.

Creatine, a nitrogenous organic acid, is central to cellular energy homeostasis. It functions as a temporal and spatial energy buffer, facilitating the rapid regeneration of ATP from adenosine diphosphate (ADP) via the phosphocreatine (PCr) shuttle. While the ergogenic effects of creatine supplementation in skeletal muscle are well-established, a growing body of evidence indicates its potential to positively influence brain function.[1][2]

This compound emerges as a next-generation creatine formulation, designed to leverage the synergistic potential of both creatine and pyroglutamic acid. This guide will dissect the molecular mechanisms, preclinical and clinical evidence, and future research directions for this intriguing nootropic candidate.

The Molecular Architecture: Creatine and Pyroglutamic Acid

This compound is an ionic salt formed from creatine and pyroglutamic acid. This molecular pairing is hypothesized to offer advantages over traditional creatine monohydrate, primarily through enhanced solubility and the added neuroactive effects of the pyroglutamate moiety.

Creatine: The Cellular Energy Catalyst

Creatine is endogenously synthesized from the amino acids glycine, arginine, and S-adenosyl methionine.[3] Its primary role is to maintain high ATP/ADP ratios in tissues with high and fluctuating energy demands, such as the brain.

Mechanism of Action:

-

ATP Regeneration: Creatine kinase reversibly phosphorylates creatine to phosphocreatine (PCr). During periods of high neuronal activity, PCr rapidly donates its phosphate group to ADP to regenerate ATP, thus maintaining cellular energy charge.

-

Neuroprotection: Creatine has demonstrated neuroprotective effects against various insults, including excitotoxicity and oxidative stress.[4][5][6] This is attributed to its ability to buffer cellular energy levels, thereby preventing the downstream consequences of energy failure, such as ion pump dysfunction and the activation of apoptotic pathways.

Pyroglutamic Acid: A Neuroactive Amino Acid Derivative

Pyroglutamic acid (also known as 5-oxoproline) is a cyclic derivative of glutamic acid. It is naturally present in the brain and has been investigated for its own nootropic properties.

Mechanism of Action:

-

Glutamatergic System Modulation: Research suggests that pyroglutamic acid interacts with the glutamatergic system, a key neurotransmitter system involved in learning and memory.[7]

-

Cholinergic System Interaction: Some studies indicate that pyroglutamic acid may influence the cholinergic system, which is also crucial for cognitive processes.

-

Cognitive Enhancement in Preclinical Models: Animal studies have shown that pyroglutamic acid can improve learning and memory in rodents.[2][8]

The this compound Hypothesis: A Synergistic Approach to Cognitive Enhancement

The formulation of this compound is predicated on a compelling hypothesis: the combination of creatine and pyroglutamic acid in a single, highly soluble molecule will result in superior cognitive enhancement compared to either component alone or to standard creatine monohydrate.

Key Tenets of the Hypothesis:

-

Enhanced Bioavailability: A patent for this compound suggests it possesses significantly higher water solubility than creatine monohydrate.[9] This could potentially lead to improved absorption and greater brain bioavailability, although direct comparative studies are lacking.

-

Dual Mechanism of Action: this compound is proposed to exert its nootropic effects through two distinct but complementary pathways: the bioenergetic and neuroprotective actions of creatine, and the neuromodulatory effects of pyroglutamic acid on neurotransmitter systems.

-

Synergistic Neuroprotection: The combined neuroprotective properties of creatine (energy buffering, antioxidant effects) and pyroglutamic acid (potential modulation of excitotoxicity) may offer enhanced resilience against neuronal stressors.

It is critical to note that while this hypothesis is scientifically plausible, it remains largely untested in direct, head-to-head preclinical and clinical trials against creatine monohydrate or the co-administration of creatine and pyroglutamic acid.

Preclinical Evaluation Framework

A rigorous preclinical evaluation is essential to validate the cognitive-enhancing effects of this compound. The following sections detail key experimental protocols.

In Vivo Assessment of Cognitive Function in Rodent Models

Standardized and validated behavioral paradigms are crucial for assessing learning and memory in rodents.

4.1.1. Morris Water Maze (MWM)

The MWM is a widely used test for spatial learning and memory.[1][2][10]

Protocol:

-

Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged 1-2 cm below the water surface.

-

Acquisition Phase: Rodents are subjected to multiple trials per day for several consecutive days. In each trial, the animal is released from a different starting position and must use distal spatial cues to locate the hidden platform. The latency to find the platform is recorded.

-

Probe Trial: 24 hours after the final acquisition trial, the platform is removed, and the rodent is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

4.1.2. Passive Avoidance Test

This test assesses fear-motivated learning and memory.[7]

Protocol:

-

Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can be electrified.

-

Acquisition Trial: The rodent is placed in the light compartment. Upon entering the dark compartment, it receives a mild foot shock.

-

Retention Trial: 24 hours later, the rodent is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

In Vitro Mechanistic Studies

Cell-based assays are invaluable for elucidating the molecular mechanisms underlying the effects of this compound.

4.2.1. Assessment of Synaptic Plasticity

Long-term potentiation (LTP) is a cellular correlate of learning and memory.[5][8]

Protocol (Hippocampal Slice Electrophysiology):

-

Slice Preparation: Prepare acute hippocampal slices from rodent brains.

-

Field Potential Recording: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

LTP Induction: After establishing a stable baseline of fEPSPs, deliver a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) to induce LTP.

-

Data Analysis: Monitor the potentiation of the fEPSP slope for at least 60 minutes post-HFS. Compare the degree of LTP in slices treated with this compound versus control conditions.

4.2.2. Neuroprotection Assays

These assays evaluate the ability of a compound to protect neurons from various insults.[4][5]

Protocol (Glutamate Excitotoxicity Model):

-

Cell Culture: Culture primary cortical or hippocampal neurons.

-

Treatment: Pre-incubate neuronal cultures with varying concentrations of this compound for a specified duration.

-

Induction of Excitotoxicity: Expose the cultures to a high concentration of glutamate to induce neuronal cell death.

-

Assessment of Cell Viability: Quantify cell viability using assays such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

Clinical Development Pathway

Following robust preclinical evidence, the cognitive-enhancing effects of this compound should be evaluated in human clinical trials.

Phase I: Safety, Tolerability, and Pharmacokinetics

The initial phase of clinical testing will focus on establishing the safety profile and pharmacokinetic parameters of this compound in healthy volunteers.

Phase II: Proof-of-Concept and Dose-Ranging

These studies will aim to demonstrate the cognitive-enhancing effects of this compound in a target population and to identify the optimal dose range.

5.2.1. Human Cognitive Assessment Batteries

A comprehensive battery of validated neuropsychological tests should be employed to assess various cognitive domains.

-

Memory:

-

Wechsler Memory Scale (WMS): Assesses immediate and delayed auditory and visual memory.

-

Rey Auditory Verbal Learning Test (RAVLT): Evaluates verbal learning and memory.

-

-

Executive Function:

-

Wisconsin Card Sorting Test (WCST): Measures cognitive flexibility and set-shifting.

-

Stroop Test: Assesses selective attention and inhibitory control.

-

-

Attention:

-

Continuous Performance Test (CPT): Measures sustained attention and vigilance.

-

Data Presentation and Visualization

Quantitative Data Summary

Table 1: Hypothetical Comparative Efficacy Data from Preclinical Studies

| Compound | Morris Water Maze (Escape Latency - Day 5) | Passive Avoidance (Latency to Enter Dark - 24h) |

| Vehicle Control | 35 ± 5 sec | 60 ± 10 sec |

| Creatine Monohydrate (50 mg/kg) | 25 ± 4 sec | 120 ± 15 sec |

| Pyroglutamic Acid (20 mg/kg) | 30 ± 5 sec | 90 ± 12 sec |

| This compound (70 mg/kg) | 20 ± 3 sec | 150 ± 18 sec |

Data are presented as mean ± SEM. This table represents hypothetical data for illustrative purposes.

Signaling Pathways and Workflows

Diagram 1: Proposed Dual Mechanism of Action of this compound

Caption: Proposed dual mechanism of this compound.

Diagram 2: Experimental Workflow for In Vivo Cognitive Assessment

Caption: Workflow for preclinical cognitive testing in rodents.

Conclusion and Future Directions

This compound represents a rationally designed nootropic with the potential for significant cognitive-enhancing effects. The scientific premise, based on the established roles of creatine in bioenergetics and pyroglutamic acid in neuromodulation, is sound. However, the field requires rigorous scientific validation to move beyond hypothesis.

Future research should prioritize:

-

Direct Comparative Studies: Head-to-head preclinical and clinical trials comparing the cognitive effects, bioavailability, and brain uptake of this compound versus creatine monohydrate and the co-administration of its constituent components are essential.

-

Mechanism of Action Studies: In-depth in vitro and in vivo studies are needed to fully elucidate the molecular mechanisms of this compound, particularly the potential for synergistic interactions between the creatine and pyroglutamate moieties.

-

Exploration of Therapeutic Applications: Beyond cognitive enhancement in healthy individuals, the potential of this compound in age-related cognitive decline and neurodegenerative disorders warrants investigation.

This technical guide provides a roadmap for the scientific community to systematically investigate and potentially validate this compound as a novel and effective agent for cognitive enhancement. The convergence of bioenergetics and neuromodulation within a single molecule holds considerable promise for the future of nootropic research and development.

References

- Morris, R. (1984). Developments of a water-maze procedure for studying spatial learning in the rat. Journal of Neuroscience Methods, 11(1), 47-60.

-

Boosting Brain Power: The Role of L-Pyroglutamic Acid in Cognitive Enhancement. (n.d.). LinkedIn. Retrieved from [Link]

- Avgerinos, K. I., Spyrou, N., Bougioukas, K. I., & Kapogiannis, D. (2018). Effects of creatine supplementation on cognitive function of healthy individuals: A systematic review of randomized controlled trials. Experimental Gerontology, 108, 166-173.

- Drago, F., Valerio, C., D'Agata, V., Astuto, C., Spadaro, F., Continella, G., & Scapagnini, U. (1988). Pyroglutamic acid improves learning and memory capacities in old rats. Functional Neurology, 3(2), 137-143.

- Grisolia, S., & Dyrda, I. (1987). Effect of pyroglutamic acid stereoisomers on ECS and scopolamine-induced memory disruption and brain acetylcholine levels in the rat.

- Cunha, M. P., Lieberknecht, V., Oliveira, Á., & Pazini, F. L. (2016). Creatine affords protection against glutamate-induced nitrosative and oxidative stress.

-

Cunha, M. P., Lieberknecht, V., Oliveira, Á., & Pazini, F. L. (2025, June 1). Creatine affords protection against glutamate-induced nitrosative and oxidative stress | Request PDF. ResearchGate. Retrieved from [Link]

- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.

- Abrahamsson, T., Lalanne, T., Watt, A. J., & Sjöström, P. J. (2016). In Vitro Investigation of Synaptic Plasticity. Cold Spring Harbor Protocols, 2016(6), pdb.prot087718.

-

Lorente Picón, M., Peñuelas, N., Laguna, A., & Vila, M. (2023, November 22). Passive avoidance (step-down test). Protocols.io. Retrieved from [Link]

- Abrahamsson, T., Lalanne, T., Watt, A. J., & Sjöström, P. J. (2016). In Vitro Investigation of Synaptic Plasticity. Cold Spring Harbor Protocols, 2016(6), pdb.top077934.

-

San Diego Instruments. (2022, May 4). What is a Passive Avoidance Test? San Diego Instruments. Retrieved from [Link]

- Avgerinos, K. I., Spyrou, N., Bougioukas, K. I., & Kapogiannis, D. (2018). Effects of creatine supplementation on cognitive function of healthy individuals: A systematic review of randomized controlled trials. Experimental Gerontology, 108, 166-173.

- Prokopidis, K., Giannos, P., Triantafyllidis, K. K., Kechagias, K. S., Forbes, S. C., & Candow, D. G. (2023). Effects of creatine supplementation on memory in healthy individuals: a systematic review and meta-analysis of randomized controlled trials. Nutrition Reviews, 81(4), 416-427.

-

Creative Biolabs. (n.d.). Proteomics Analysis of Pyroglutamate Formation. Creative Biolabs. Retrieved from [Link]

- Tominaga, T., et al. (2022). An Open-Source Cognitive Test Battery to Assess Human Attention and Memory. Frontiers in Psychology, 13, 880375.

-

CogniFit. (n.d.). Cognitive Assessment Battery (CAB)® PRO. CogniFit. Retrieved from [Link]

- Beal, M. F. (2011).

- Creatine pyroglutamic acid salts and methods for their production and use in individuals. (n.d.). Google Patents.

- Zelazo, P. D., Anderson, J. E., Richler, J., Wallner-Allen, K., Beaumont, J. L., & Weintraub, S. (2013). NIH Toolbox Cognition Battery (CB): validation of executive function measures in adults. Journal of the International Neuropsychological Society, 19(6), 655-664.

- Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367.

-

Queensland Brain Institute. (n.d.). Studying synaptic plasticity and learning. Queensland Brain Institute. Retrieved from [Link]

- Creatine pyroglutamic acid salts and methods for their production and use in individuals. (n.d.). Google Patents.

- Peragine, T. V., & Pothos, E. N. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Future Science OA, 5(6), FSO393.

- Jayaprakasam, B., Padmanabhan, K., & Nair, M. G. (2010). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Ethnopharmacology, 127(1), 1-5.

- Peragine, T. V., & Pothos, E. N. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Future Science OA, 5(6), FSO393.

- Lunardi, G., Perasso, L., & Balestrino, M. (2006). The creatine transporter mediates the uptake of creatine by brain tissue, but not the uptake of two creatine-derived compounds. Neuroscience, 142(4), 991-997.

- Perasso, L., et al. (2012). In vitro study of uptake and synthesis of creatine and its precursors by cerebellar granule cells and astrocytes suggests some hypotheses on the physiopathology of the inherited disorders of creatine metabolism. Amino Acids, 42(6), 2267-2275.

- Joyce, P. I., et al. (2017). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Frontiers in Neuroscience, 11, 187.

- Millo, E., et al. (2013).

- Li, J., et al. (2001). A simple HPLC method with pulsed EC detection for the analysis of creatine. Journal of Pharmaceutical and Biomedical Analysis, 26(1), 69-76.

- Jäger, R., et al. (2008). Single doses of different creatine forms produce slightly different increases in blood creatine levels. Journal of the International Society of Sports Nutrition, 5, P10.

-

Scheme of the pathway for creatine synthesis, and its conversion to... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Examine.com. (2025, August 18). Creatine shows some promise for Alzheimer's disease - Study Summary. Examine.com. Retrieved from [Link]

- Avgerinos, K. I., Spyrou, N., Bougioukas, K. I., & Kapogiannis, D. (2018). Effects of creatine supplementation on cognitive function of healthy individuals: A systematic review of randomized controlled trials. Experimental Gerontology, 108, 166-173.

-

Does creatine improve cognitive performance? - YouTube. (2024, April 30). YouTube. Retrieved from [Link]

-

Biosynthesis of creatine || By phanindra guptha - YouTube. (2019, April 8). YouTube. Retrieved from [Link]

-

Consensus. (n.d.). Does creatine improve cognition? Group together the pro and con cases. Consensus. Retrieved from [Link]

- Rae, C., Digney, A. L., McEwan, S. R., & Bates, T. C. (2003). Oral creatine monohydrate supplementation improves brain performance: a double-blind, placebo-controlled, cross-over trial. Proceedings of the Royal Society of London. Series B: Biological Sciences, 270(1529), 2147-2150.

- Smith-Palmer, T. (2002). Separation methods applicable to urinary creatine and creatinine.

-

Millo, E., et al. (2025, August 10). A new method to synthesize creatine derivatives. ResearchGate. Retrieved from [Link]

- Forbes, S. C., Cordingley, D. M., Cornish, S. M., Gualano, B., Roschel, H., Ostojic, S. M., ... & Candow, D. G. (2022). Effects of Creatine Supplementation on Brain Function and Health. Nutrients, 14(5), 921.

-

Jäger, R., et al. (2025, August 10). Comparison of new forms of creatine in raising plasma creatine levels. ResearchGate. Retrieved from [Link]

-

International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Retrieved from [Link]

- Forbes, S. C., et al. (2021). Creatine Supplementation and Brain Health. Medicina, 57(3), 248.

-

eLife. (n.d.). 89317v2.xml. eLife. Retrieved from [Link]

- Bortoluzzi, V. T., et al. (2014). Co-administration of Creatine Plus Pyruvate Prevents the Effects of Phenylalanine Administration to Female Rats During Pregnancy and Lactation on Enzymes Activity of Energy Metabolism in Cerebral Cortex and Hippocampus of the Offspring. Neurochemical Research, 39(8), 1594-1602.

- Loike, J. D., Somes, M., & Silverstein, S. C. (1986). Creatine uptake, metabolism, and efflux in human monocytes and macrophages. The American Journal of Physiology, 251(1 Pt 1), C128-C135.

- Loike, J. D., et al. (1988). Extracellular creatine regulates creatine transport in rat and human muscle cells. Proceedings of the National Academy of Sciences, 85(3), 807-811.

Sources

- 1. Effects of creatine supplementation on cognitive function of healthy individuals: A systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of creatine supplementation on cognitive function in adults: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Creatine affords protection against glutamate-induced nitrosative and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective effects of creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Creatine Supplement Improves Memory in People with Alzheimer’s: New Pilot Study [nad.com]

- 7. Creatine Supplements Studied in Alzheimer's Pilot Trial | MedPage Today [medpagetoday.com]

- 8. Effects of creatine supplementation on memory in healthy individuals: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Creatine shows potential to boost cognition in Alzheimer’s patients [kumc.edu]

- 10. researchgate.net [researchgate.net]

Creatine Pyroglutamate chemical structure and properties

An In-depth Technical Guide to Creatine Pyroglutamate for Researchers and Drug Development Professionals

Introduction

This compound is a synthetically derived organic salt that covalently links creatine, a well-established ergogenic and neuroprotective agent, with pyroglutamic acid, a cyclic derivative of glutamic acid known for its cognitive-enhancing properties.[1] The rationale for this molecular combination is to harness the distinct biochemical advantages of each component within a single, stable compound.[2] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, biological mechanisms, and analytical methodologies. The primary focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore its potential applications, from sports nutrition to metabolic and neurological therapeutics.[1]

Chemical Structure and Synthesis

This compound is formed through an acid-base reaction, creating an ionic bond between the basic guanidinium group of creatine and the acidic carboxylic acid group of pyroglutamic acid.[2] This structure is designed to improve upon the physicochemical properties of creatine monohydrate, such as solubility, while delivering two bioactive molecules.

Molecular Structure

The resulting salt has the molecular formula C9H16N4O5 and a molecular weight of approximately 260.25 g/mol .[2][3]

Caption: Chemical structure of this compound.

Synthesis Workflow

The synthesis is typically achieved by reacting equimolar amounts of creatine monohydrate and L-pyroglutamic acid in a suitable solvent, such as ethyl acetate. The mixture is stirred at room temperature, allowing the acid-base reaction to proceed. The resulting salt precipitates and can be isolated through filtration, followed by washing and drying.[4]

Caption: General synthesis workflow for this compound.

Physicochemical Properties

The combination of creatine with pyroglutamic acid results in a salt with distinct physical and chemical properties, most notably enhanced water solubility.

| Property | Value | Source(s) |

| IUPAC Name | 2-[carbamimidoyl(methyl)amino]acetic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid | [2] |

| CAS Number | 947314-28-5 | [5] |

| Molecular Formula | C9H16N4O5 | [2][4] |

| Molecular Weight | 260.25 g/mol | [2][3][4] |

| Melting Point | ~160 to 168 °C | [4] |

| Solubility in Water | 2 to 25 times higher than creatine monohydrate | [1][4] |

| Appearance | White crystalline solid (inferred from components) | N/A |

Enhanced Solubility

Creatine monohydrate has a relatively low water solubility (approx. 14 g/L at 20°C).[6] The formation of a salt with an acidic moiety like pyroglutamic acid significantly increases its solubility in aqueous solutions.[1][4] This improved solubility can be advantageous for formulation development, potentially allowing for lower fluid volumes for administration and possibly enhancing oral bioavailability, although the latter requires further clinical investigation.

Stability Considerations

In aqueous solutions, creatine can undergo an irreversible, pH-dependent intramolecular cyclization to form creatinine, which is biologically inactive.[1][3] This degradation is generally faster at lower pH values (e.g., pH 3.5-5.5) and higher temperatures.[6] Since pyroglutamic acid is acidic, dissolving this compound in water will result in a solution with a pH lower than neutral. While the salt form itself is stable, the stability of creatine in the resulting solution over time must be carefully evaluated, especially for liquid formulations intended for storage.

Biological Activity and Mechanism of Action

The biological effects of this compound are predicated on the independent and potentially synergistic actions of its constituent parts.

Creatine: The Bioenergetic and Neuroprotective Component

Creatine is fundamental to cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[2][7] Its primary role is within the phosphocreatine (PCr) system, which acts as a rapid reservoir for regenerating adenosine triphosphate (ATP).[1][7]

-

Mechanism: During intense metabolic activity, creatine kinase (CK) catalyzes the transfer of a phosphate group from PCr to adenosine diphosphate (ADP), rapidly replenishing ATP.[7]

-

Neuroprotection: In neural tissues, creatine administration has been shown to improve energy balance, which can inhibit downstream cell-death cascades, offering protection in models of ischemia and various neurodegenerative diseases.[1] Research also suggests creatine may have direct antioxidant properties.[4][8]

Caption: The Phosphocreatine (PCr) energy regeneration pathway.

Pyroglutamic Acid: The Nootropic Component

Pyroglutamic acid (also known as 5-oxoproline) is a derivative of L-glutamic acid. It is an intermediate in the glutathione cycle and is found in high concentrations in the brain.[1][2]

-

Mechanism: It readily crosses the blood-brain barrier.[1][4] While its precise nootropic mechanism is not fully elucidated, it is thought to improve cognitive functions such as memory and focus.[1] Studies in humans have suggested it may improve age-associated memory impairment.[4]

Synergistic Potential

The combination of creatine and pyroglutamic acid in a single salt is proposed to offer dual benefits:

-

For Athletes: Enhanced physical performance from creatine, coupled with improved mental focus and concentration during exertion from pyroglutamic acid.[1]

-

For Neuro-metabolic Health: The neuroprotective effects of creatine's energy-buffering capacity may be complemented by the cognitive-enhancing actions of pyroglutamic acid, creating a potential therapeutic for conditions involving cerebral ischemia or cognitive decline.[1]

Analytical Methodologies: Exemplar Protocol

Characterization and quantification of this compound and its potential degradants (e.g., creatinine) are critical for research and quality control. High-Performance Liquid Chromatography (HPLC) is a suitable method.

Protocol: HPLC-UV Analysis of this compound

This protocol is a representative method adapted from established procedures for creatine analysis.[9][10][11][12] Method validation for this compound specifically would be required.

-

Sample Preparation:

-

Accurately weigh and dissolve this compound standard or sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create calibration standards (e.g., 0.05 to 1.0 mg/mL).

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

HPLC System and Conditions:

-

Column: A porous graphitic carbon (e.g., Hypercarb) or a mixed-mode column (e.g., Newcrom AH) is recommended for retaining the polar analytes.[9][10] A standard C18 column may also be used with an appropriate mobile phase.[13]

-

Mobile Phase: Isocratic mobile phase of 90:10 (v/v) Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[12] The mobile phase may require optimization.

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30 °C.[13]

-

Detection: UV at 210 nm.[12]

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Identify peaks based on the retention times of creatine and pyroglutamic acid standards.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

-

Caption: Experimental workflow for HPLC-UV analysis.

Applications in Research and Drug Development

This compound is positioned as a compound for research into enhancing both physical and cognitive performance.

-

Sports Nutrition: Investigating its efficacy as an ergogenic aid that may simultaneously improve strength, power output, and mental focus during competition.[1]

-

Neuroscience: Exploring its potential as a neuroprotective agent in models of ischemic brain injury, traumatic brain injury, and neurodegenerative diseases where cellular energy deficits and cognitive impairment are concurrent features.[1][4]

-

Healthy Aging: Studying its utility in mitigating age-related declines in muscle mass (sarcopenia) and cognitive function.[2]

Currently, this compound is primarily available for Research Use Only (RUO) and is not intended for direct human consumption outside of controlled clinical studies.[2]

Conclusion

This compound is a rationally designed organic salt that combines the well-documented bioenergetic and neuroprotective properties of creatine with the nootropic potential of pyroglutamic acid. Its significantly improved water solubility presents a clear formulation advantage over traditional creatine monohydrate. The dual-action nature of this compound makes it a compelling candidate for further investigation in the fields of sports science, neurology, and preventative medicine. Rigorous analytical characterization and controlled clinical trials are necessary to fully elucidate its stability, bioavailability, and synergistic efficacy in human subjects.

References

- Faulkner, W. (n.d.). Analysis of Creatine and Creatinine on a Porous Graphitic Carbon Column by HPLC/UV. Thermo Fisher Scientific.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Creatine and Creatinine in Milk on Newcrom AH Column.

- Morello, S. (2008). Creatine pyroglutamic acid salts and methods for their production and use in individuals. U.S. Patent Application No. 11/964,210.

-

(2020). Determination of creatine monohydrate, creatinine and dicyandiamide in creatine powder by high performance liquid chromatography. CABI Digital Library. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Creatine, Creatinine and Histidine. Retrieved from [Link]

- Morello, S. (2009). Creatine pyroglutamic acid salts and methods for their production and use in individuals. U.S. Patent No. 7,479,560 B2.

-

Zhang, Y., et al. (2015). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Journal of Chromatographic Science, 53(7), 1083-1089. Retrieved from [Link]

-

Kreider, R. B., et al. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 14(5), 1055. Retrieved from [Link]

-

Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369-1383. Retrieved from [Link]

-

Wikipedia. (n.d.). Creatine. Retrieved from [Link]

-

Siqueira, I. R., et al. (2009). Creatine affords protection against glutamate-induced nitrosative and oxidative stress. Brain Research Bulletin, 79(3-4), 174-179. Retrieved from [Link]

Sources

- 1. US20080153897A1 - Creatine pyroglutamic acid salts and methods for their production and use in individuals - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7479560B2 - Creatine pyroglutamic acid salts and methods for their production and use in individuals - Google Patents [patents.google.com]

- 5. Creatine PyroglutaMate | 947314-28-5 [chemicalbook.com]

- 6. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Creatine - Wikipedia [en.wikipedia.org]

- 8. Creatine affords protection against glutamate-induced nitrosative and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. HPLC Method for Analysis of Creatine and Creatinine in Milk on Newcrom AH Column | SIELC Technologies [sielc.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]

- 13. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Creatine Pyroglutamate vs. Creatine Monohydrate: A Fundamental Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine is a cornerstone of cellular bioenergetics, pivotal for tissues with high and fluctuating energy demands such as skeletal muscle and the brain. While creatine monohydrate is the most extensively researched and validated form of creatine supplement, numerous alternative salts and esters have been developed with purported advantages in solubility, stability, and efficacy. This technical guide provides a detailed, evidence-based comparison of creatine pyroglutamate and creatine monohydrate, focusing on their fundamental chemical, pharmacokinetic, and mechanistic differences. We delve into the established science of creatine monohydrate and critically evaluate the theoretical basis and current evidence for this compound. Furthermore, this guide furnishes detailed experimental protocols for the rigorous scientific evaluation of these and other novel creatine analogues, aiming to equip researchers with the necessary tools to validate performance claims and elucidate underlying mechanisms.

Introduction: The Central Role of Creatine in Bioenergetics

Creatine, an endogenously synthesized nitrogenous organic acid, is integral to the phosphocreatine (PCr) system, which serves as a temporal and spatial energy buffer for the rapid regeneration of adenosine triphosphate (ATP).[1][2] The body's creatine pool, predominantly located in skeletal muscle (~95%), is maintained through endogenous synthesis from arginine and glycine and dietary intake.[1][3] Daily, about 1-2% of the intramuscular creatine pool is non-enzymatically degraded to creatinine and excreted, necessitating continuous replenishment.[2][3]

Supplementation with creatine monohydrate has been unequivocally shown to increase intramuscular creatine stores, enhancing performance in high-intensity, short-duration activities, promoting muscle mass accretion, and offering potential neuroprotective benefits.[4][5][6][7] This has led to the development of alternative creatine forms, such as this compound, with claims of superior physicochemical properties and synergistic effects. This guide aims to dissect these claims by providing a fundamental comparison grounded in scientific principles and to outline robust methodologies for their validation.

Physicochemical Properties: A Tale of Two Molecules

The efficacy of any orally administered compound begins with its fundamental chemical and physical characteristics. These properties dictate stability, solubility, and ultimately, the amount of active compound available for absorption.

Creatine Monohydrate

-

Chemical Structure: Creatine monohydrate is the creatine molecule (N-(aminoiminomethyl)-N-methyl glycine) complexed with one molecule of water.[8][9] This form is approximately 87.9% creatine by weight.[3][10]

-

Stability: In its solid, powdered form, creatine monohydrate is exceptionally stable, showing no significant degradation to creatinine even after years of storage at elevated temperatures.[3] In aqueous solutions, its stability is pH-dependent. It is relatively stable at neutral pH but degrades more rapidly as the pH decreases.[3][11] However, at the highly acidic pH of the stomach (<2.5), the protonation of an amide group prevents intramolecular cyclization, limiting degradation to less than 1% during normal digestion.[3]

-

Solubility: The solubility of creatine monohydrate in water is relatively low but increases with temperature. At 20°C, its solubility is approximately 14 g/L.[3][11] While this can lead to grittiness if not mixed with sufficient fluid, it does not impede its near-complete bioavailability.[3][12]

This compound

-

Chemical Structure: this compound is an organic salt formed by the reaction of creatine with pyroglutamic acid (5-oxoproline).[13][14][15] The molecular weight is approximately 260.25 g/mol .[3][15] By weight, this salt contains significantly less creatine (~50.4%) than creatine monohydrate.[3][16]

-

Synthesis: It is prepared by reacting equimolar amounts of creatine and pyroglutamic acid in an aqueous or hydroalcoholic solution.[14]

-

Stability: As a salt, its stability in solid form is expected to be high. However, in solution, the presence of the acidic pyroglutamic acid moiety would lower the pH, which could theoretically increase the rate of creatine degradation to creatinine compared to creatine monohydrate in a neutral solution.[11]

-

Solubility: Patents claim that this compound is a hydrosoluble salt with significantly higher water solubility—from 2 to 25 times greater—than creatine itself.[14] This is a primary marketing claim, suggesting easier dissolution in beverages.

Comparative Data Summary

| Property | Creatine Monohydrate | This compound | Reference(s) |

| Chemical Formula | C₄H₉N₃O₂ · H₂O | C₉H₁₆N₄O₅ | [8][15] |

| Creatine Content (% by weight) | ~87.9% | ~50.4% | [3][16] |

| Solubility in Water (20°C) | ~14 g/L | Claimed to be 2-25x higher than creatine | [3][11][14] |

| Stability (Solid Form) | Very High | High (Expected) | [3] |

| Stability in Solution | pH-dependent; stable in gastric acid | Potentially less stable due to lower solution pH | [3][11] |

Pharmacokinetics and Cellular Mechanism of Action

For creatine to be effective, it must be absorbed from the gut, transported into the bloodstream, and taken up by target cells.

The Creatine Transport System

The cellular uptake of creatine is the rate-limiting step in augmenting tissue stores. This process is mediated by a specific, sodium- and chloride-dependent transporter protein known as CRT1 or SLC6A8.[17][18] The function of this transporter is crucial, as evidenced by creatine transporter deficiency (CTD), a genetic disorder caused by mutations in the SLC6A8 gene, which leads to a severe depletion of cerebral creatine and profound neurological impairment despite normal endogenous synthesis.[17][18] Any form of creatine must be recognized and translocated by this transporter to enter the cell.

The Phosphocreatine (PCr) Energy Shuttle

Once inside the cell, creatine participates in the phosphocreatine (PCr) system. Creatine kinase (CK) catalyzes the reversible phosphorylation of creatine by ATP to form PCr.[1][2] During high-intensity exercise, as ATP is hydrolyzed to ADP, PCr rapidly donates its phosphate group back to ADP to resynthesize ATP, thus maintaining the cellular energy supply.[1][4]

Pharmacokinetic Profiles

-

Creatine Monohydrate: Despite its lower solubility, creatine monohydrate exhibits excellent oral bioavailability, with studies showing that nearly 100% of an ingested dose is either taken up by tissues or excreted in the urine.[3] The notion that it degrades significantly in the stomach is a well-debunked myth.[3] Following ingestion, plasma creatine levels peak, facilitating transport into muscle and other tissues.[19]

-

This compound: There is a significant lack of peer-reviewed pharmacokinetic data for this compound in humans. The central hypothesis is that the pyroglutamate moiety may offer unique benefits. Pyroglutamic acid is known to cross the blood-brain barrier and is purported to have nootropic (cognitive-enhancing) effects.[14] Therefore, the theoretical advantage is a dual-action supplement providing creatine for peripheral energy metabolism and pyroglutamate for central cognitive function.[13] However, it is unknown whether the salt is absorbed intact or dissociates into creatine and pyroglutamic acid in the gut. If it dissociates, the absorption kinetics of the creatine portion would likely be similar to that of creatine monohydrate. Claims of superior bioavailability over monohydrate are, at present, unsubstantiated by scientific literature.

Experimental Protocols for Comparative Assessment

To move from theoretical claims to validated science, rigorous and standardized experimental evaluation is paramount. The following protocols are designed to provide a framework for comparing this compound against the benchmark, creatine monohydrate.

Protocol 1: In Vitro Creatine Uptake Assay

Objective: To determine if this compound is recognized and transported by the SLC6A8 transporter in a cellular model.

Methodology:

-

Cell Culture: Culture C2C12 myoblasts or SH-SY5Y neuroblastoma cells in appropriate media until they reach 80-90% confluency in 12-well plates.

-

Preparation of Test Compounds: Prepare stock solutions of deuterium-labeled creatine (D3-Creatine) monohydrate and D3-Creatine pyroglutamate in a suitable buffer (e.g., Krebs-Ringer-HEPES).

-

Uptake Inhibition (Control): For negative control wells, pre-incubate cells with a known competitive inhibitor of the SLC6A8 transporter, such as β-guanidinopropionate (GPA), for 30 minutes.[20]

-

Incubation: Remove culture media, wash cells with buffer, and add the D3-creatine compound solutions to the wells. Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Cell Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells using a methanol/water solution.

-

Analysis: Quantify the intracellular concentration of D3-Creatine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21]

-

Data Normalization: Normalize creatine uptake to total protein content in each well. A significant reduction in uptake in the presence of GPA confirms SLC6A8-mediated transport.[22]

Protocol 2: In Vivo Muscle Creatine Content Analysis

Objective: To compare the efficacy of oral creatine monohydrate vs. This compound in increasing skeletal muscle creatine stores.

Methodology:

-

Animal Model: Utilize male Wistar rats (8-10 weeks old), housed under standard conditions.

-

Supplementation Protocol: Randomly assign rats to three groups: (1) Control (vehicle), (2) Creatine Monohydrate, (3) this compound. Administer supplements via oral gavage daily for 28 days. Doses should be normalized to provide an equivalent amount of pure creatine.

-

Sample Collection: At the end of the supplementation period, euthanize the animals and immediately excise the gastrocnemius muscle. Freeze-clamp the muscle in liquid nitrogen to halt metabolic activity.

-

Tissue Processing: Pulverize the frozen muscle tissue and extract metabolites using a perchloric acid solution.

-

Analysis: Determine the concentrations of free creatine and phosphocreatine in the muscle extracts using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.

-

Statistical Analysis: Compare the mean muscle total creatine content (creatine + PCr) between the groups using ANOVA with post-hoc tests. An increase in muscle creatine content is the primary efficacy endpoint for any creatine supplement.[3]

Protocol 3: Human Pharmacokinetic Study

Objective: To compare the oral bioavailability and plasma kinetics of creatine monohydrate and this compound.

Methodology:

-

Study Design: Conduct a randomized, double-blind, crossover study with healthy human participants. A washout period of at least 2 weeks should separate the trials.

-

Dosing: Administer a single oral dose of creatine monohydrate or this compound (equated for creatine content) dissolved in water after an overnight fast.

-

Blood Sampling: Collect venous blood samples at baseline (pre-dose) and at multiple time points post-ingestion (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours).

-

Plasma Analysis: Separate plasma and analyze for creatine concentration using LC-MS/MS.

-

Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters for each compound, including:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): Total creatine exposure over time.

-

-

Bioequivalence Analysis: Compare the AUC and Cmax values between the two forms to assess relative bioavailability. While differences in absorption rates (Tmax) might exist, the ultimate measure of efficacy is the ability to increase tissue stores, which is related to total exposure (AUC).[3]

Conclusion and Scientific Perspective

Creatine monohydrate stands as the gold standard for creatine supplementation, supported by an overwhelming body of scientific literature demonstrating its safety, bioavailability, and efficacy.[3][10] It is the benchmark against which all other forms must be judged.

This compound presents an interesting chemical modification with theoretical, yet unproven, advantages. The primary claim of enhanced solubility is plausible from a chemical standpoint but does not necessarily translate to superior bioavailability or efficacy, as the bioavailability of creatine monohydrate is already near-perfect.[3] The most compelling aspect of this compound is the potential for a synergistic, dual-action effect on both muscle and brain, stemming from its two constituent components.[13][14]